Cas no 1956-30-5 (3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine)

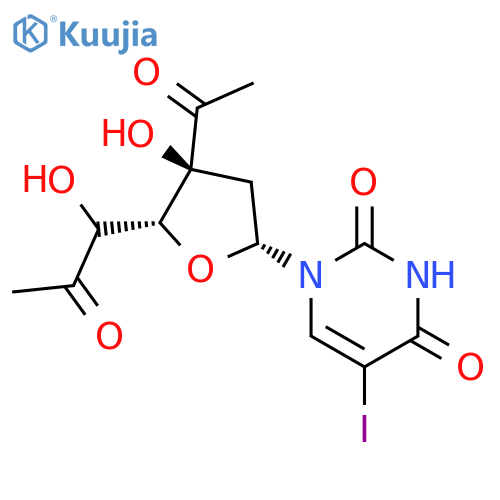

1956-30-5 structure

商品名:3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine

CAS番号:1956-30-5

MF:C13H15IN2O7

メガワット:438.171876192093

MDL:MFCD00038054

CID:148105

PubChem ID:2724347

3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine 化学的及び物理的性質

名前と識別子

-

- Uridine,2'-deoxy-5-iodo-, 3',5'-diacetate

- 3',5'-DIACETYL-5-IODO-2'-DEOXYURIDINE

- 3',5'-Di-O-Acetyl-5-Iodo-2'-Deoxyuridine

- 3,5'-DI-O-ACETYL-5-IODO-2'-DEOXYURIDINE

- 2'-deoxy-5-iodouridine 3',5'-diacetate

- 3'',5''-Diacetyl-5-iododeoxyuridine

- 3',5'-Di-O-Ac-5-I-2'-dU

- 3',5'-di-O-acetyl-2'-deoxy-5-iodo-uridine

- 3',5'-O-diacetyl-5-iodo-2'-deoxyuridine

- 3-5-DI-O-ACETYL-5-IODO-2-DEOXYURIDINE CR YSTALLINE

- 5-iodo-2'-deoxyuridine 3',5'-diacetate

- 5-iodo-3',5'-di-O-acetyl-2'-deoxyuridine

- 5-Iodo-3'-O,5'-O-diacetyl-2'-deoxyuridine

- 5-Iodo-3',5-O-diacetyl-2'-deoxyuridine

- ((2R,3S,5R)-3-acetoxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methylacetate

- A855450

- LVDYIZDWXVFTQG-HBNTYKKESA-N

- BS-52071

- 3',5'-di-o-acetyl-2'-deoxy-5-iodouridine

- [(2R,3S,5R)-3-(acetyloxy)-5-(5-iodo-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methyl acetate

- MFCD00038054

- SCHEMBL4182515

- EINECS 217-799-9

- 1956-30-5

- NS00046621

- E78322

- Uridine,2'-deoxy-5-iodo-,3',5'-diacetate

- [(2R,3S,5R)-3-acetyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

- ((2R,3S,5R)-3-acetoxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate

- CS-0196936

- 2''-Deoxy-5-iodouridine 3'',5''-diacetate

- 3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine

-

- MDL: MFCD00038054

- インチ: InChI=1S/C13H15IN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20)/t9-,10+,11+/m0/s1

- InChIKey: LVDYIZDWXVFTQG-HBNTYKKESA-N

- ほほえんだ: CC(OC[C@@H]1[C@@H](OC(C)=O)C[C@@H](O1)N2C=C(I)C(NC2=O)=O)=O

計算された属性

- せいみつぶんしりょう: 437.99200

- どういたいしつりょう: 437.992394

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 565

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 4

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- ひょうめんでんか: 0

- 互変異性体の数: 3

- トポロジー分子極性表面積: 111

じっけんとくせい

- 色と性状: はくしょくけっしょうふんまつ

- 密度みつど: 1.81

- ゆうかいてん: 156-158 ºC

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- 屈折率: 1.612

- PSA: 116.69000

- LogP: -0.07650

- ようかいせい: 未確定

3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM165693-1g |

((2R,3S,5R)-3-acetoxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate |

1956-30-5 | 97% | 1g |

$*** | 2023-03-29 | |

| TRC | D422505-100mg |

3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine |

1956-30-5 | 100mg |

$ 135.00 | 2022-06-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X199873A-250mg |

3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine |

1956-30-5 | 0.97 | 250mg |

¥1528.2 | 2024-07-23 | |

| A2B Chem LLC | AD31856-250mg |

3',5'-Diacetyl-5-iodo-2'-deoxyuridine |

1956-30-5 | 97% | 250mg |

$83.00 | 2024-04-20 | |

| A2B Chem LLC | AD31856-1g |

3',5'-Diacetyl-5-iodo-2'-deoxyuridine |

1956-30-5 | 97% | 1g |

$220.00 | 2024-04-20 | |

| TRC | D422505-10mg |

3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine |

1956-30-5 | 10mg |

$ 50.00 | 2022-06-05 | ||

| Ambeed | A422592-1g |

((2R,3S,5R)-3-Acetoxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate |

1956-30-5 | 97% | 1g |

$274.0 | 2025-02-25 | |

| TRC | D422505-50mg |

3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine |

1956-30-5 | 50mg |

$ 95.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | Y1226268-1g |

((2R,3S,5R)-3-Acetoxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate |

1956-30-5 | 95% | 1g |

$400 | 2024-06-03 | |

| Ambeed | A422592-250mg |

((2R,3S,5R)-3-Acetoxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate |

1956-30-5 | 97% | 250mg |

$103.0 | 2025-02-25 |

3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine 関連文献

-

1. Infrared studies of ethanol adsorbed on porous glassAlan Metcalfe,S. Ude Shankar J. Chem. Soc. Faraday Trans. 1 1978 74 1945

-

Gwéna?lle Hervé,Guillaume Sartori,Gérald Enderlin,Grahame Mackenzie,Christophe Len RSC Adv. 2014 4 18558

1956-30-5 (3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine) 関連製品

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1956-30-5)3',5'-Di-O-acetyl-2'-deoxy-5-iodouridine

清らかである:99%

はかる:1g

価格 ($):247.0